molecular formula C5H5N3O4 B12815495 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid

1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid

Cat. No.: B12815495
M. Wt: 171.11 g/mol
InChI Key: QLPLQPSNKJNFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid typically involves the nitration of 1-Methylimidazole followed by carboxylation. One common method includes the reaction of 1-Methylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-Methyl-5-amino-1H-imidazole-4-carboxylic acid.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.

    Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial activities.

    Ornidazole: Known for its use in treating infections caused by anaerobic bacteria and protozoa.

Uniqueness: 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

1-methyl-5-nitroimidazole-4-carboxylic acid

InChI

InChI=1S/C5H5N3O4/c1-7-2-6-3(5(9)10)4(7)8(11)12/h2H,1H3,(H,9,10)

InChI Key

QLPLQPSNKJNFAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.